2-(4-methoxyphenoxy)-N-phenylacetamide
Description
2-(4-Methoxyphenoxy)-N-phenylacetamide is a substituted phenylacetamide derivative characterized by a methoxyphenoxy group at the 2-position of the acetamide backbone.
Phenylacetamides are a versatile class of compounds with applications in medicinal chemistry, including anticonvulsant, antidepressant, and anticancer activities . The substitution pattern on the phenyl ring and acetamide moiety significantly influences their pharmacological profiles. For instance, the methoxy group in this compound is an electron-donating substituent that may enhance metabolic stability or modulate target binding compared to electron-withdrawing groups like nitro or halogens .
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO3/c1-18-13-7-9-14(10-8-13)19-11-15(17)16-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
VNLMLKJWJXTHNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Anticancer Activity
- 2-(4-Fluorophenyl)-N-phenylacetamide derivatives :
- 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide :
Antiviral Activity
Pharmacokinetic Properties
- S-4 (2-(2-methylquinolin-4-ylamino)-N-phenylacetamide): Plasma protein binding (78.82%) comparable to propranolol (80–93%), suggesting favorable bioavailability .
Key Insight : Methoxy-substituted phenylacetamides may exhibit lower cytotoxicity than nitro- or fluoro-substituted analogs but could offer advantages in metabolic stability .
Physicochemical Properties
Physicochemical data highlight substituent-driven differences:
| Compound | LogP<sup>a</sup> | Solubility | Protein Binding (%) | Reference |
|---|---|---|---|---|
| This compound | ~3.2 (predicted) | Low (hydrophobic) | N/A | - |
| S-4 | 2.8 | Moderate | 78.82 ± 0.13 | |
| Propranolol HCl | 3.1 | Low | 80–93 |
<sup>a</sup>Predicted using analogous structures. Key Insight: Methoxy groups may increase hydrophobicity (higher LogP) compared to polar nitro or amino substituents, impacting membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
